3-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
3-(Hexylamino)-2-phenyl-4H-chromen-4-one is an organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a hexylamino group attached to the third position of the chromenone ring and a phenyl group at the second position. The unique structure of 3-(Hexylamino)-2-phenyl-4H-chromen-4-one makes it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexylamino)-2-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenyl-4H-chromen-4-one and hexylamine.
Reaction Conditions: The reaction between 2-phenyl-4H-chromen-4-one and hexylamine is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-(Hexylamino)-2-phenyl-4H-chromen-4-one.
Industrial Production Methods
In an industrial setting, the production of 3-(Hexylamino)-2-phenyl-4H-chromen-4-one may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hexylamino)-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The hexylamino group can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the hexylamino group.
Scientific Research Applications
3-(Hexylamino)-2-phenyl-4H-chromen-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(Hexylamino)-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Hexylamino)-2-phenyl-4H-chromen-4-one: Unique due to the presence of both hexylamino and phenyl groups.
2-Phenyl-4H-chromen-4-one: Lacks the hexylamino group, resulting in different chemical and biological properties.
3-Amino-2-phenyl-4H-chromen-4-one: Contains an amino group instead of a hexylamino group, leading to variations in reactivity and activity.
Uniqueness
The presence of the hexylamino group in 3-(Hexylamino)-2-phenyl-4H-chromen-4-one imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
CAS No. |
920286-98-2 |
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Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(hexylamino)-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H23NO2/c1-2-3-4-10-15-22-19-20(23)17-13-8-9-14-18(17)24-21(19)16-11-6-5-7-12-16/h5-9,11-14,22H,2-4,10,15H2,1H3 |
InChI Key |
LTFRNVYTEFFAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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